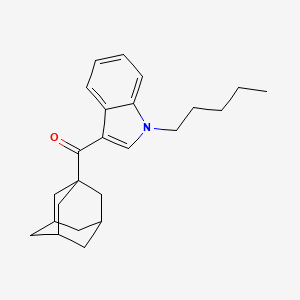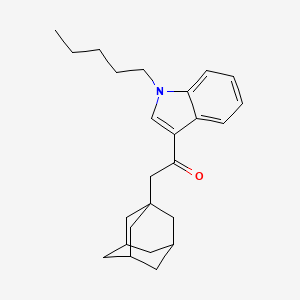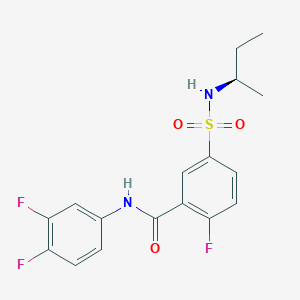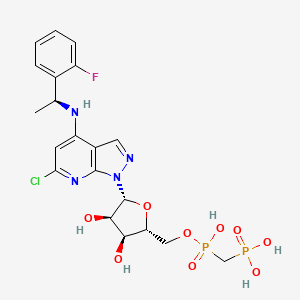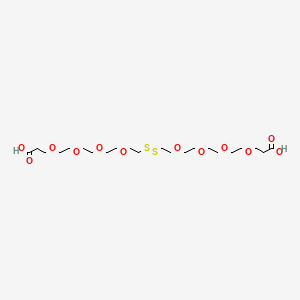
Acid-PEG4-S-S-PEG4-Acid
Übersicht
Beschreibung
Acid-PEG4-S-S-PEG4-Acid is a homobifunctional cleavable linker with carboxylic acid groups at both ends . It is a polyethylene glycol (PEG)-based PROTAC linker .
Synthesis Analysis
The terminal carboxylic acids of Acid-PEG4-S-S-PEG4-Acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . It is used in the synthesis of PROTACs .Molecular Structure Analysis
The IUPAC name for Acid-PEG4-S-S-PEG4-Acid is 4,7,10,13,20,23,26,29-octaoxa-16,17-dithiadotriacontanedioic acid . Its molecular weight is 562.7 .Chemical Reactions Analysis
The disulfide bonds in Acid-PEG4-S-S-PEG4-Acid can be cleaved using Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
The molecular formula of Acid-PEG4-S-S-PEG4-Acid is C22H42O12S2 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Enhancing Biomolecule Recognition
A PEG-based bifunctional platform utilizing long and short PEG chains was designed for enhancing biomolecule recognition. Long PEG chains were used for installing functional biomolecules, while short PEG chains, like PEG4, acted as a protective layer to suppress nonspecific protein adsorption. This design improved recognition capacity, indicating that Acid-PEG4-S-S-PEG4-Acid can be instrumental in constructing efficient platforms for biomolecule immobilization and recognition in complex biological environments (Du et al., 2018).
Tissue Engineering Applications
A biocompatible and in situ cross-linkable hydrogel derived from hyaluronic acid via bioorthogonal reactions showcased the clinical potential of hydrogels in cartilage regeneration. Acid-PEG4-S-S-PEG4-Acid was synthesized and cross-linked, demonstrating the hydrogel's ability to support cell survival and regenerate cartilaginous tissue, thereby highlighting its potential in tissue engineering applications (Han et al., 2018).
Lubrication in Engineering Applications
The study revealed that Acid-PEG4-S-S-PEG4-Acid, when used as an additive in polyethylene glycol (PEG) aqueous solutions, could achieve robust superlubricity, a state of ultra-low friction. This finding is significant for both scientific understanding and various engineering applications, including those that require lubrication under neutral conditions (Ge et al., 2018).
Enhancing Stability of Radiopharmaceuticals
Acid-PEG4-S-S-PEG4-Acid was used to construct bifunctional chelators with phosphonic acid arms, aimed at efficiently incorporating Gallium-68 into biomolecules for PET imaging. This application demonstrates the potential of Acid-PEG4-S-S-PEG4-Acid in enhancing the stability and efficacy of radiopharmaceuticals for noninvasive imaging (Gai et al., 2018).
Drug Delivery and Nanoparticle Stabilization
Acid-PEG4-S-S-PEG4-Acid was used for the surface modification of liposomes, aiming to enhance their circulation time in the bloodstream. The modified liposomes showed decreased hepatic uptake and improved systemic circulation, making Acid-PEG4-S-S-PEG4-Acid a valuable component in the field of drug delivery and nanoparticle stabilization (Shehata et al., 2008).
Zukünftige Richtungen
Acid-PEG4-S-S-PEG4-Acid is a key component in the development of PROTACs, which are an emerging and promising approach for the development of targeted therapy drugs . It is expected to play a significant role in future drug development.
Relevant Papers The paper “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” by An S, et al. published in EBioMedicine in October 2018 discusses the use of Acid-PEG4-S-S-PEG4-Acid in the development of PROTACs .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O12S2/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXXQSGPDQBZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG4-S-S-PEG4-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

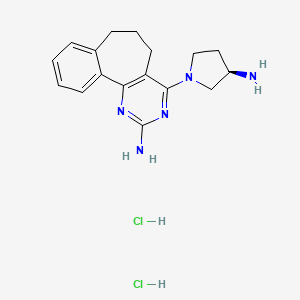
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
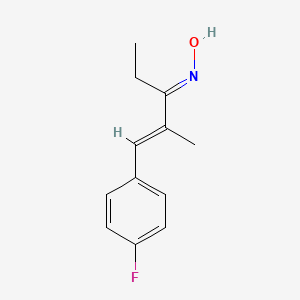
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

